Cas no 101253-30-9 (1-Propylproline)

1-Propylproline 化学的及び物理的性質

名前と識別子

-

- L-Proline, 1-propyl-

- L-Proline, 1-propyl- (9CI)

- N-Propylproline

- Proline,1-propyl-, L- (6CI)

- 1-propylproline

- 101253-30-9

- propylproline

- (2S)-1-propylpyrrolidine-2-carboxylic acid

- EN300-203287

- (S)-1-propylpyrrolidine-2-carboxylic acid

- CYXLHZVPLXEUPP-ZETCQYMHSA-N

- SCHEMBL1887361

- 1-Propylproline

-

- MDL: MFCD22407196

- インチ: InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)

- InChIKey: CYXLHZVPLXEUPP-UHFFFAOYSA-N

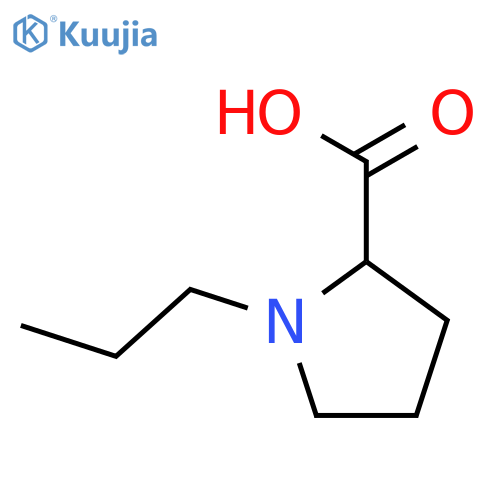

- ほほえんだ: C(N1CCCC1C(O)=O)CC

計算された属性

- せいみつぶんしりょう: 157.11035

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- PSA: 40.54

1-Propylproline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-203287-0.5g |

(2S)-1-propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 0.5g |

$310.0 | 2023-09-16 | |

| TRC | P227015-250mg |

1-Propylproline |

101253-30-9 | 250mg |

$ 275.00 | 2022-06-03 | ||

| TRC | P227015-1000mg |

1-Propylproline |

101253-30-9 | 1g |

$ 720.00 | 2022-06-03 | ||

| Enamine | EN300-203287-1g |

(2S)-1-propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 1g |

$414.0 | 2023-09-16 | |

| Enamine | EN300-203287-10g |

(2S)-1-propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 10g |

$1778.0 | 2023-09-16 | |

| A2B Chem LLC | AA05068-50mg |

1-Propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 50mg |

$115.00 | 2024-04-20 | |

| A2B Chem LLC | AA05068-1g |

1-Propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 1g |

$471.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8064-500mg |

1-propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 500mg |

¥1142.0 | 2024-04-26 | |

| A2B Chem LLC | AA05068-500mg |

1-Propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 500mg |

$362.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8064-5g |

1-propylpyrrolidine-2-carboxylic acid |

101253-30-9 | 95% | 5g |

¥5273.0 | 2024-04-26 |

1-Propylproline 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

Related Articles

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

1-Propylprolineに関する追加情報

Chemical Profile of 1-Propylproline (CAS No. 101253-30-9)

1-Propylproline, identified by the Chemical Abstracts Service Number (CAS No.) 101253-30-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This enantiomerically pure compound belongs to the class of proline derivatives, characterized by its unique structural and functional properties. The introduction of a propyl group at the α-position of proline introduces additional conformational flexibility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 1-propylproline consists of a six-membered pyrrolidine ring with a propyl substituent at the nitrogen atom and a hydrogen atom at the α-position. This configuration imparts distinct physicochemical properties, including solubility characteristics and interaction potential with biological targets. The compound’s ability to exist in multiple stereoisomeric forms further enhances its utility in chiral synthesis and asymmetric catalysis, areas where precise stereocontrol is paramount.

In recent years, 1-propylproline has garnered attention in the pharmaceutical industry due to its role as a building block for more complex molecules. Its incorporation into peptidomimetics and protease inhibitors has been explored as a strategy to improve pharmacokinetic profiles and target specificity. For instance, derivatives of 1-propylproline have been investigated for their potential in modulating enzyme activity, particularly in cases where enantioselective inhibition is required.

One of the most compelling applications of 1-propylproline lies in its use as a ligand or chiral auxiliary in transition metal-catalyzed reactions. The propyl group’s steric influence can be leveraged to direct reactions toward desired stereoisomers, enhancing overall yields and selectivity. This has been particularly relevant in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where the precise control over stereochemistry is critical for achieving biologically active compounds.

The compound’s versatility extends to its role in material science, where it has been employed as a monomer or additive to modify the properties of polymers. Specifically, copolymerization with other monomers containing 1-propylproline units has resulted in materials with enhanced thermal stability and mechanical strength. These properties make such polymers attractive for applications in high-performance coatings and specialty plastics.

Recent advancements in computational chemistry have further illuminated the potential of 1-propylproline as a scaffold for drug discovery. Molecular modeling studies indicate that modifications at the propyl group can fine-tune binding interactions with biological targets, offering a rational approach to designing novel therapeutic agents. This computational insight has spurred experimental efforts to synthesize and evaluate new derivatives of 1-propylproline, particularly those designed to interact with enzymes involved in metabolic pathways.

The synthesis of 1-propylproline itself presents an interesting challenge due to its stereogenic center. While traditional methods involving chiral resolution or asymmetric synthesis are well-established, newer approaches leveraging biocatalysis have emerged as promising alternatives. Enzymes such as transaminases have been employed to introduce the propyl group with high enantioselectivity, reducing reliance on harsh chemical conditions and minimizing waste generation.

In conclusion, 1-propylproline (CAS No. 101253-30-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, material science, and catalysis. As research continues to uncover new applications and synthetic strategies for this compound, its importance is expected to grow further, solidifying its position as a cornerstone of modern chemical innovation.

101253-30-9 (1-Propylproline) 関連製品

- 72000-65-8(2,5-Pyrrolidinedicarboxylicacid)

- 609-36-9(pyrrolidine-2-carboxylic acid)

- 344-25-2(D-Proline)

- 471-87-4(Stachydrine)

- 147-85-3(L-Proline)

- 1806824-06-5(2,3-Difluoro-4-(difluoromethyl)pyridine-6-carbonyl chloride)

- 1190892-20-6(3,6-Dimethyl-1,2-benzisoxazol-5-amine)

- 2172443-29-5(3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide)

- 1955523-22-4(methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate)

- 1049436-66-9(N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide)